molecular formula C24H25NO2 B3940169 3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide

3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide

Cat. No.: B3940169
M. Wt: 359.5 g/mol
InChI Key: CFWPSADUAIPBNB-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a phenyl group, and a phenylpropanamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzaldehyde with phenylacetic acid in the presence of a catalyst to form an intermediate compound. This intermediate is then reacted with 1-phenylpropan-2-amine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The phenylpropanamide group can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-3-phenylpropanamide
  • N-(1-phenylpropan-2-yl)propanamide
  • 3-phenyl-N-(1-phenylpropan-2-yl)propanamide

Uniqueness

3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide is unique due to the presence of both hydroxyphenyl and phenylpropanamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-18(16-19-10-4-2-5-11-19)25-24(27)17-22(20-12-6-3-7-13-20)21-14-8-9-15-23(21)26/h2-15,18,22,26H,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWPSADUAIPBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647033
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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